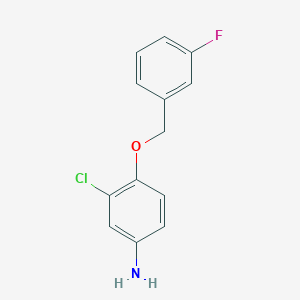
3-氯-4-(3-氟苄氧基)苯胺
概述
描述
3-Chloro-4-(3-fluorobenzyloxy)aniline, also known as 3-Chloro-4-(3-fluorobenzyloxy)aniline, is a useful research compound. Its molecular formula is C13H11ClFNO and its molecular weight is 251.68 g/mol. The purity is usually 95%.
The exact mass of the compound 3-Chloro-4-(3-fluorobenzyloxy)aniline is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant;Health Hazard;Environmental Hazard, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 3-Chloro-4-(3-fluorobenzyloxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Chloro-4-(3-fluorobenzyloxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.
科学研究应用
拉帕替尼的合成
“3-氯-4-(3-氟苄氧基)苯胺”是拉帕替尼合成中的中间体 . 拉帕替尼是一种酪氨酸激酶抑制剂,用于治疗某些类型的乳腺癌 .
含氟结构单元
该化合物属于含氟结构单元,这些结构单元通常用于药物和农用化学品的合成 . 氟的存在可以增强这些化合物的生物活性 .
材料科学研究
该化合物可能用于材料科学研究。 含氟化合物由于其独特的性质,常用于新型材料的开发 .
化学合成
作为苯胺衍生物,该化合物可用于各种化学合成过程。 苯胺衍生物常被用作染料、药物和聚合物的合成起始材料 .
色谱法
该化合物可能用于色谱研究。 苯胺衍生物可作为配体用于开发色谱法中新的固定相 .
分析研究
“3-氯-4-(3-氟苄氧基)苯胺”可能用于分析研究。 苯胺衍生物可作为各种分析技术中的标准品或试剂 .
作用机制
Target of Action
3-Chloro-4-(3-fluorobenzyloxy)aniline is a chemical compound that is used as an intermediate in the synthesis of various pharmaceuticals It is known to be used in the synthesis of lapatinib , a tyrosine kinase inhibitor that targets the epidermal growth factor receptor (EGFR) and human epidermal growth factor receptor 2 (HER2) pathways .
Mode of Action
The exact mode of action of 3-Chloro-4-(3-fluorobenzyloxy)aniline is not well-documented. As an intermediate, its role is primarily in the formation of more complex compounds. In the case of Lapatinib, it may contribute to the formation of the final active moiety that inhibits the tyrosine kinase activity of EGFR and HER2 .
Biochemical Pathways
The biochemical pathways affected by 3-Chloro-4-(3-fluorobenzyloxy)aniline would depend on the final compound it is used to synthesize. In the context of Lapatinib, the inhibition of EGFR and HER2 tyrosine kinases can interrupt several downstream signaling pathways, including PI3K/Akt and MAPK, which are involved in cell proliferation and survival .
Result of Action
For instance, Lapatinib can inhibit the proliferation of EGFR and/or HER2 overexpressing tumor cells .
生化分析
Biochemical Properties
3-Chloro-4-(3-fluorobenzyloxy)aniline plays a significant role in biochemical reactions, particularly in the synthesis of pharmaceuticals. It interacts with various enzymes and proteins during these reactions. For instance, it is involved in the synthesis of Lapatinib, where it interacts with enzymes responsible for the formation of the final product . The nature of these interactions typically involves the formation of covalent bonds, which are crucial for the stability and activity of the resulting pharmaceutical compounds.
Cellular Effects
The effects of 3-Chloro-4-(3-fluorobenzyloxy)aniline on various types of cells and cellular processes are profound. This compound influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, in the synthesis of Lapatinib, 3-Chloro-4-(3-fluorobenzyloxy)aniline contributes to the inhibition of specific kinases, which are essential for cell signaling and proliferation . This inhibition can lead to altered gene expression and metabolic changes within the cells.
Molecular Mechanism
At the molecular level, 3-Chloro-4-(3-fluorobenzyloxy)aniline exerts its effects through binding interactions with biomolecules. It acts as an intermediate in the synthesis of kinase inhibitors like Lapatinib, where it binds to the active site of the enzyme, inhibiting its activity . This inhibition prevents the phosphorylation of target proteins, leading to changes in gene expression and cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-Chloro-4-(3-fluorobenzyloxy)aniline can change over time. The stability and degradation of this compound are critical factors that influence its long-term effects on cellular function. Studies have shown that 3-Chloro-4-(3-fluorobenzyloxy)aniline remains stable under controlled conditions, but its degradation products can have different biochemical properties . Long-term exposure to this compound in in vitro or in vivo studies may result in cumulative effects on cellular processes.
Dosage Effects in Animal Models
The effects of 3-Chloro-4-(3-fluorobenzyloxy)aniline vary with different dosages in animal models. At lower doses, it may exhibit minimal toxicity and effectively inhibit target enzymes. At higher doses, it can cause toxic or adverse effects, including organ damage and altered physiological functions . These threshold effects are crucial for determining the safe and effective dosage range for therapeutic applications.
Metabolic Pathways
3-Chloro-4-(3-fluorobenzyloxy)aniline is involved in various metabolic pathways, particularly those related to the synthesis of pharmaceuticals. It interacts with enzymes and cofactors that facilitate its conversion into active pharmaceutical ingredients . These interactions can affect metabolic flux and the levels of metabolites within the cells, influencing the overall metabolic balance.
Transport and Distribution
The transport and distribution of 3-Chloro-4-(3-fluorobenzyloxy)aniline within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound in different cellular compartments . Understanding these transport mechanisms is essential for optimizing the delivery and efficacy of pharmaceuticals derived from this compound.
Subcellular Localization
The subcellular localization of 3-Chloro-4-(3-fluorobenzyloxy)aniline is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles within the cell, where it can exert its biochemical effects . The activity and function of 3-Chloro-4-(3-fluorobenzyloxy)aniline are closely linked to its localization, making it a critical aspect of its biochemical analysis.
属性
IUPAC Name |
3-chloro-4-[(3-fluorophenyl)methoxy]aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClFNO/c14-12-7-11(16)4-5-13(12)17-8-9-2-1-3-10(15)6-9/h1-7H,8,16H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYPFEYDGZDPAPE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)COC2=C(C=C(C=C2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClFNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10427603 | |
| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.68 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
202197-26-0 | |
| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]benzenamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=202197-26-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0202197260 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Chloro-4-[(3-fluorophenyl)methoxy]aniline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10427603 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-chloro-4-(3-fluorobenzyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.104.019 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | 3-Chloro-4-(3-fluorobenzyloxy)aniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Synthesis routes and methods IV
Procedure details





Synthesis routes and methods V
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the significance of 3-chloro-4-(3-fluorobenzyloxy)aniline in pharmaceutical chemistry?
A1: 3-chloro-4-(3-fluorobenzyloxy)aniline serves as a crucial building block in the multi-step synthesis of lapatinib . Lapatinib is a tyrosine kinase inhibitor used in the treatment of certain breast cancer types. The compound's role as a synthetic intermediate highlights its importance in medicinal chemistry.
Q2: Can you describe a practical method for synthesizing 3-chloro-4-(3-fluorobenzyloxy)aniline?
A2: One efficient synthesis route involves a two-step process . Initially, 1-(chloromethyl)-3-fluorobenzene reacts with 2-chloro-4-nitrophenol in the presence of potassium carbonate, yielding an intermediate compound. This intermediate then undergoes reduction using iron and ammonium chloride, leading to the formation of 3-chloro-4-(3-fluorobenzyloxy)aniline.
Q3: How can we quantify the presence of 3-chloro-4-(3-fluorobenzyloxy)aniline, particularly as an impurity in lapatinib ditosylate?
A3: High-performance liquid chromatography with fluorescence detection (HPLC-FLD) is a sensitive method employed for this purpose . Before analysis, 3-chloro-4-(3-fluorobenzyloxy)aniline undergoes derivatization with fluorescamine to enhance its detectability. This method offers good linearity, precision, and a low limit of quantification, making it suitable for detecting trace amounts of this impurity in pharmaceutical formulations.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
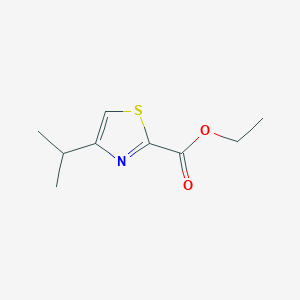
![(2S)-2-[bis(carboxymethyl)amino]-6-(phenylmethoxycarbonylamino)hexanoic acid](/img/structure/B131318.png)

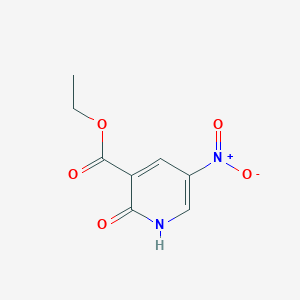

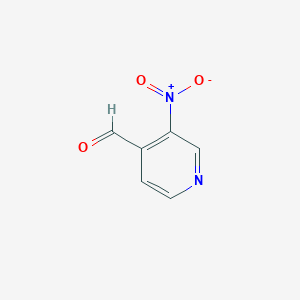
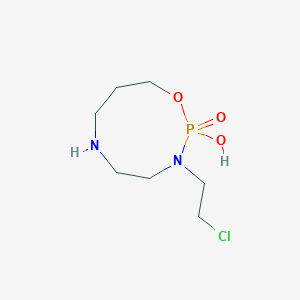
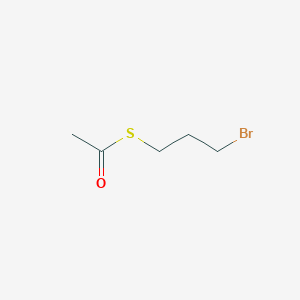



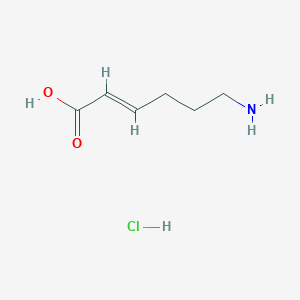

![Cyclohexanemethanol, 4-[[[(1,1-dimethylethyl)dimethylsilyl]oxy]methyl]-](/img/structure/B131361.png)
